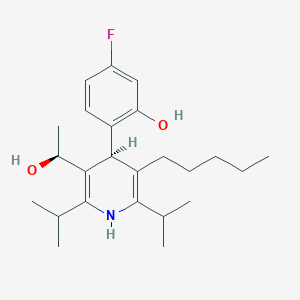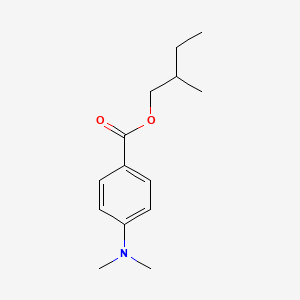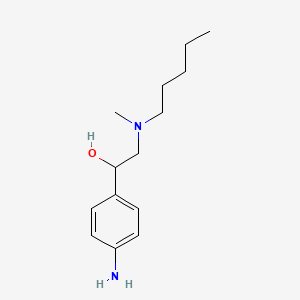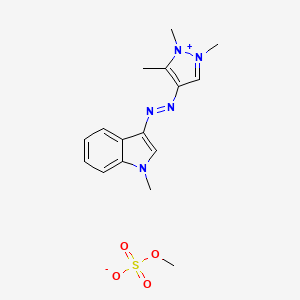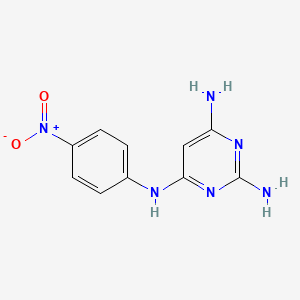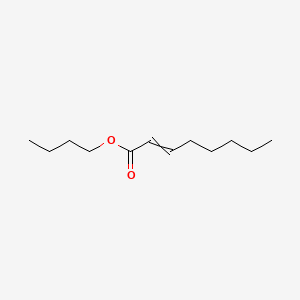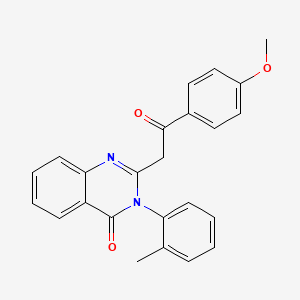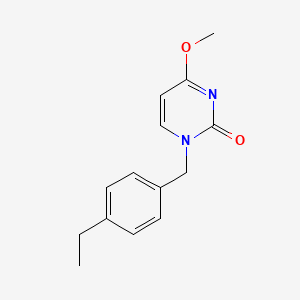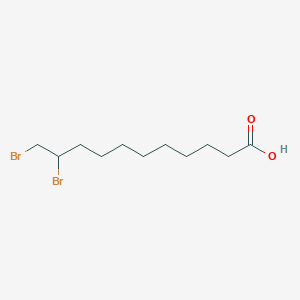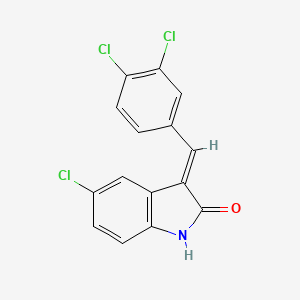
5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole is a synthetic organic compound with the molecular formula C15H8Cl3NO It belongs to the class of oxindoles, which are characterized by a fused indole and lactam ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole typically involves the condensation of 5-chlorooxindole with 3,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of substituted oxindoles.
Aplicaciones Científicas De Investigación
5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorooxindole: A precursor in the synthesis of 5-Chloro-3-(3,4-dichlorobenzylidene)-oxindole.
3,4-Dichlorobenzaldehyde: Another precursor used in the synthesis.
Other Substituted Oxindoles: Compounds with similar structures but different substituents, such as 5-bromo-3-(3,4-dichlorobenzylidene)-oxindole.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H8Cl3NO |
|---|---|
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
(3E)-5-chloro-3-[(3,4-dichlorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H8Cl3NO/c16-9-2-4-14-10(7-9)11(15(20)19-14)5-8-1-3-12(17)13(18)6-8/h1-7H,(H,19,20)/b11-5+ |
Clave InChI |
ZNWHRRGSLIYLOQ-VZUCSPMQSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C=C2C3=C(C=CC(=C3)Cl)NC2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


